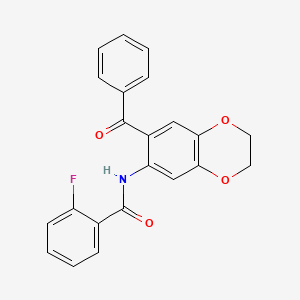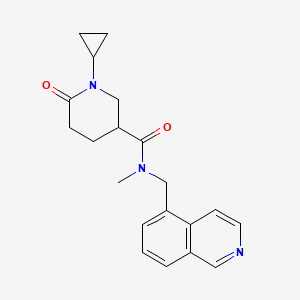![molecular formula C22H25N5O2 B6032794 N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and modulators of the NAD+ metabolism.
Mecanismo De Acción
The mechanism of action of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide involves its ability to increase NAD+ levels in cells and tissues. NAD+ is a coenzyme that plays a crucial role in various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression. It can also activate sirtuins, a family of NAD+-dependent deacetylases that regulate various cellular processes such as aging, inflammation, and stress response. By increasing NAD+ levels, N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide can activate these enzymatic pathways and modulate the activity of sirtuins, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has been shown to have various biochemical and physiological effects in cells and tissues. It can increase NAD+ levels, activate various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression, and modulate the activity of sirtuins. These effects can lead to various physiological effects such as improved mitochondrial function, increased insulin sensitivity, reduced inflammation, and enhanced stress response. It can also protect against various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to its use in lab experiments. It can be expensive to synthesize and may require specialized equipment and expertise. It can also have limited solubility in some solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. Another direction is to explore its effects on aging and longevity, as it has been shown to activate sirtuins, which are involved in these processes. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing and purifying this compound, as well as to optimize its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide involves several chemical reactions, including the condensation of 3-propyl-5-isoxazolecarboxaldehyde with 2-(2-pyridinyl)-1-pyrrolidinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the resulting amine with acetic anhydride to yield the desired compound. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. It has been shown to increase NAD+ levels in cells and tissues, which can activate various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression. It can also modulate the activity of sirtuins, a family of NAD+-dependent deacetylases that regulate various cellular processes such as aging, inflammation, and stress response.
Propiedades
IUPAC Name |
N-[(3-propyl-1,2-oxazol-5-yl)methyl]-6-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-6-17-13-18(29-26-17)15-25-22(28)16-9-10-21(24-14-16)27-12-5-8-20(27)19-7-3-4-11-23-19/h3-4,7,9-11,13-14,20H,2,5-6,8,12,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJCBIOEOUAOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
